2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone typically involves the chlorination of 5,8-dihydroxy-1,4-naphthoquinone. This reaction is carried out using chlorine gas in the presence of a suitable solvent such as chloroform . The reaction conditions include maintaining a controlled temperature and ensuring the complete chlorination of the starting material .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different fields such as dye manufacturing and pharmaceuticals .
Scientific Research Applications
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone involves its ability to undergo redox reactions. It can act as an oxidizing or reducing agent, interacting with biological molecules and affecting cellular processes . Its molecular targets include enzymes involved in redox reactions, and it can modulate pathways related to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone: Lacks the chlorine atoms but shares similar redox properties.
2,3-Dibromo-1,4-naphthoquinone: Similar structure with bromine atoms instead of chlorine.
1,4-Naphthoquinone: The parent compound without any substituents.
Properties
IUPAC Name |
2,3-dichloro-5,8-dihydroxynaphthalene-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVESKDKGJSABKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C(=C(C2=O)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904116 | |
Record name | 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14918-69-5 | |
Record name | 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014918695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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